molecular formula C9H8F2O3 B2492141 3-(3,5-Difluorophenoxy)propanoic acid CAS No. 844648-19-7

3-(3,5-Difluorophenoxy)propanoic acid

Cat. No.: B2492141
CAS No.: 844648-19-7
M. Wt: 202.157
InChI Key: NJDIMXHZLXGAEW-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol . It is characterized by the presence of a difluorophenoxy group attached to a propanoic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(3,5-Difluorophenoxy)propanoic acid involves the reaction of 3,5-difluorophenol with bromo- or chloro-propanoic acid derivatives under basic conditions . The reaction typically proceeds via nucleophilic substitution, where the phenoxide ion attacks the halogenated propanoic acid derivative, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using large reactors and optimized reaction conditions. For example, concentrated sulfuric acid can be used as a catalyst to facilitate the reaction, and the product can be isolated by filtration and purification steps .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atoms on the phenyl ring.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Alcohols.

    Substitution: Substituted phenoxypropanoic acids.

Scientific Research Applications

3-(3,5-Difluorophenoxy)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenoxy group can interact with enzymes and receptors, modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Difluorophenoxy)propanoic acid is unique due to the presence of both the difluorophenoxy group and the propanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

3-(3,5-difluorophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDIMXHZLXGAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

At about −20° C., 17.22 g (172.18 mmol) of chromium(VI) oxide were taken up in 1.2 l of acetone and 38 ml of water, and 19 ml of conc. sulfuric acid were slowly added to the mixture. The mixture was stirred for 10 min and then 8.10 g (43.05 mmol) of the compound from Example 168A in 400 ml of acetone were added dropwise over the course of 1 h. The mixture was stirred at 0° C. for 1.5 h. After addition of 90 ml of propan-2-ol, the reaction mixture was filtered through kieselguhr, the solvents were removed from the filtrate in vacuo, and the residue was taken up in 500 ml of diethyl ether. The solution was washed twice with saturated aqueous sodium chloride solution and dried over sodium sulfate, and the solvents were removed in vacuo. 11.36 g of the title compound were obtained and were reacted further in the next stage without further purification.
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8.1 g
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400 mL
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90 mL
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1.2 L
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19 mL
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38 mL
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17.22 g
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catalyst
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Synthesis routes and methods II

Procedure details

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